molecular formula C11H12ClNO2 B2828571 Methyl 3-amino-4-(4-chlorophenyl)-2-butenoate CAS No. 338406-63-6

Methyl 3-amino-4-(4-chlorophenyl)-2-butenoate

Cat. No.: B2828571
CAS No.: 338406-63-6
M. Wt: 225.67
InChI Key: AYXRCSAWHYJMFO-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-amino-4-(4-chlorophenyl)-2-butenoate is an organic compound with a molecular formula of C11H12ClNO2 This compound is characterized by the presence of an amino group, a chlorophenyl group, and a butenoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-4-(4-chlorophenyl)-2-butenoate typically involves the reaction of 4-chlorobenzaldehyde with methyl acetoacetate in the presence of ammonium acetate. The reaction proceeds through a Knoevenagel condensation followed by an amination step to introduce the amino group. The reaction conditions generally require a solvent such as ethanol and a temperature range of 60-80°C.

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure consistent reaction conditions and high yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-4-(4-chlorophenyl)-2-butenoate undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amines and other reduced forms.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-amino-4-(4-chlorophenyl)-2-butenoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Methyl 3-amino-4-(4-chlorophenyl)-2-butenoate exerts its effects involves interactions with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-4-(4-fluorophenyl)-2-butenoate
  • Ethyl 2-amino-4-(4-propoxyphenyl)-2-butenoate
  • Ethyl 2-amino-4-(3-nitrophenyl)-2-butenoate

Uniqueness

Methyl 3-amino-4-(4-chlorophenyl)-2-butenoate is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This compound’s specific structure allows for unique interactions with biological targets, making it a valuable molecule for research and potential therapeutic applications.

Properties

IUPAC Name

methyl (E)-3-amino-4-(4-chlorophenyl)but-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO2/c1-15-11(14)7-10(13)6-8-2-4-9(12)5-3-8/h2-5,7H,6,13H2,1H3/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYXRCSAWHYJMFO-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=C(CC1=CC=C(C=C1)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C(\CC1=CC=C(C=C1)Cl)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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